Alozafone

Description

Structure

3D Structure

Properties

CAS No. |

65899-72-1 |

|---|---|

Molecular Formula |

C21H21ClFN3O2 |

Molecular Weight |

401.9 g/mol |

IUPAC Name |

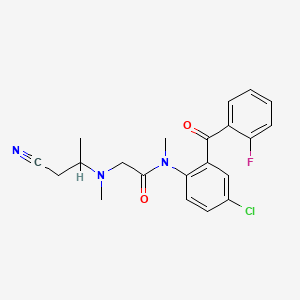

N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-2-[1-cyanopropan-2-yl(methyl)amino]-N-methylacetamide |

InChI |

InChI=1S/C21H21ClFN3O2/c1-14(10-11-24)25(2)13-20(27)26(3)19-9-8-15(22)12-17(19)21(28)16-6-4-5-7-18(16)23/h4-9,12,14H,10,13H2,1-3H3 |

InChI Key |

JHGHHEGZWJNCAF-UHFFFAOYSA-N |

SMILES |

CC(CC#N)N(C)CC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F |

Canonical SMILES |

CC(CC#N)N(C)CC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alozafone, CAS 108 |

Origin of Product |

United States |

Alozafone: A Proposed Mechanism of Action at the GABA-A Receptor and a Framework for Investigation

Abstract

Alozafone is a central nervous system (CNS) depressant classified as an anticonvulsant[1]. While its precise molecular mechanism has not been fully elucidated in publicly accessible literature, its therapeutic classification strongly suggests modulation of inhibitory neurotransmission. This technical guide proposes a primary mechanism of action for Alozafone centered on the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of fast inhibitory neurotransmission in the brain[2]. We will first delineate a hypothesized mechanism of Alozafone as a positive allosteric modulator of the GABA-A receptor. Subsequently, this guide provides a comprehensive, field-proven investigational roadmap, detailing the essential experimental protocols required to validate this hypothesis. This document is intended for researchers, neuropharmacologists, and drug development professionals seeking to characterize the pharmacological profile of Alozafone or similar novel CNS-active compounds.

Introduction to Alozafone and the GABA-A Receptor

Alozafone: A Novel Anticonvulsant

Alozafone is a chemical entity identified by its IUPAC name 4'-Chloro-2-((2-cyano-1-methylethyl)methylamino)-2'-(o-fluorobenzoyl)-N-methylacetanilide and molecular formula C21H21ClFN3O2[3]. Its designation as an anticonvulsant places it in a class of drugs that often achieve their therapeutic effect by suppressing excessive neuronal firing[1][4]. A primary strategy for achieving this is by enhancing the effects of the brain's main inhibitory neurotransmitter, GABA[5][6].

The GABA-A Receptor: A Key Target for CNS Depressants

The GABA-A receptor is a pentameric ligand-gated ion channel, predominantly permeable to chloride ions (Cl⁻)[2]. Upon binding of GABA to its orthosteric site (located between the α and β subunits), the channel opens, allowing an influx of Cl⁻ that hyperpolarizes the neuron. This hyperpolarization moves the neuron's membrane potential further from the threshold required to fire an action potential, resulting in neuronal inhibition[7].

This receptor complex is a critical target for numerous therapeutic drug classes, including benzodiazepines, barbiturates, and other anticonvulsants[2]. These drugs typically do not bind to the same site as GABA but rather to distinct allosteric sites, where they modulate the receptor's response to GABA[2]. Positive allosteric modulators (PAMs), for instance, increase the receptor's affinity for GABA or the frequency of channel opening, thereby potentiating the inhibitory effect of GABA without directly activating the receptor themselves[7].

Hypothesized Mechanism of Action: Alozafone as a GABA-A Receptor PAM

Based on its functional classification, we hypothesize that Alozafone acts as a positive allosteric modulator of the GABA-A receptor. This proposed mechanism suggests that Alozafone binds to a distinct allosteric site on the GABA-A receptor complex, enhancing the receptor's response to endogenous GABA. The downstream effect would be an increased influx of chloride ions, leading to neuronal hyperpolarization and a reduction in neuronal excitability, consistent with its anticonvulsant properties.

The specific binding site remains to be determined. Many anxiolytic and anticonvulsant drugs bind to the benzodiazepine site, located at the interface of the α and γ subunits[2]. It is plausible that Alozafone targets this site or a novel allosteric site on the receptor complex.

Signaling Pathway Diagram

Caption: Hypothesized signaling pathway for Alozafone at the GABA-A receptor.

An Investigational Roadmap to Validate the Mechanism of Action

To rigorously test this hypothesis, a multi-step experimental approach is required. The following protocols are designed as a self-validating system, where the results of binding assays inform the design and interpretation of subsequent functional studies.

Part A: Radioligand Binding Assays

Objective: To determine if Alozafone directly binds to the GABA-A receptor complex and to characterize its binding affinity (Ki) and potential site of interaction.

Causality: Before assessing function, it is critical to establish a direct physical interaction. These assays quantify the affinity of a test compound (Alozafone) for a specific receptor by measuring its ability to displace a known radiolabeled ligand. We will test for displacement of ligands for the benzodiazepine site and the GABA binding site.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Synaptic Membranes:

-

Homogenize rat or mouse cerebral cortex tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Pellet the supernatant at high speed to isolate the crude synaptic membrane fraction.

-

Wash the pellet multiple times with buffer to remove endogenous GABA and other interfering substances. Resuspend the final pellet in assay buffer.

-

-

Assay Setup (Benzodiazepine Site):

-

Prepare a series of dilutions of unlabeled Alozafone (e.g., from 100 µM to 0.1 nM).

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled benzodiazepine site ligand (e.g., [³H]Flunitrazepam), and varying concentrations of Alozafone.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand like Diazepam).

-

-

Incubation & Separation:

-

Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membrane-bound radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification & Analysis:

-

Place filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Alozafone concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of Alozafone that inhibits 50% of specific binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Hypothetical Binding Affinity Data

| Radioligand | Binding Site | Test Compound | Kᵢ (nM) - Hypothetical |

| [³H]Flunitrazepam | Benzodiazepine | Alozafone | 85 |

| [³H]Muscimol | GABA | Alozafone | >10,000 |

| Diazepam (Control) | Benzodiazepine | Diazepam | 10 |

This table illustrates how results would be presented. A low Ki value at the benzodiazepine site and a high Ki at the GABA site would support the hypothesis of a benzodiazepine-like allosteric mechanism.

Part B: Electrophysiological Assays

Objective: To determine if Alozafone functionally modulates GABA-A receptor activity and to characterize it as a positive or negative modulator, or a silent binder.

Causality: Binding does not always equate to function. Electrophysiology provides a direct measure of ion channel function (current flow) in real-time. This assay will determine if the binding of Alozafone translates into an enhancement of GABA-induced chloride currents, the hallmark of a PAM.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate oocytes from Xenopus laevis.

-

Microinject the oocytes with a mixture of cRNAs encoding the subunits of a specific GABA-A receptor isoform (e.g., α1, β2, γ2, which forms a common synaptic receptor sensitive to benzodiazepines[2]).

-

Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte's membrane potential at a fixed voltage (e.g., -70 mV).

-

-

Drug Application and Data Acquisition:

-

Establish a baseline GABA response by applying a low, sub-maximal concentration of GABA (e.g., EC₁₀ - EC₂₀) and measuring the resulting inward chloride current.

-

Wash out the GABA.

-

Pre-apply Alozafone at a specific concentration for a set period (e.g., 30-60 seconds).

-

During the continued presence of Alozafone, co-apply the same EC₁₀ - EC₂₀ concentration of GABA.

-

Measure the peak current amplitude in the presence of Alozafone.

-

Wash out all compounds and allow the receptor to recover. Repeat for a full dose-response curve of Alozafone.

-

-

Analysis:

-

Calculate the potentiation of the GABA-evoked current as: (I_GABA+Alozafone / I_GABA) * 100%.

-

Plot the percent potentiation against the Alozafone concentration to generate a dose-response curve and determine the EC₅₀ (concentration for 50% of maximal potentiation) and Eₘₐₓ (maximum potentiation).

-

Crucially, apply Alozafone in the absence of GABA to confirm it does not directly gate the channel (a key characteristic of a modulator vs. an agonist).

-

Workflow Diagram

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Conclusion and Future Directions

The successful execution of this investigational roadmap would provide robust, high-fidelity data to either confirm or refute the hypothesis that Alozafone acts as a positive allosteric modulator of the GABA-A receptor.

-

If the hypothesis is supported: Positive results (i.e., specific binding to an allosteric site and potentiation of GABA-evoked currents) would provide a clear mechanistic basis for Alozafone's anticonvulsant activity. Further studies could then explore its selectivity for different GABA-A receptor subunit combinations to build a comprehensive pharmacodynamic profile and predict its therapeutic window and side-effect profile.

-

If the hypothesis is refuted: Negative results (e.g., no binding or no functional modulation) would indicate that Alozafone's CNS depressant effects are mediated by a different mechanism. In this case, the investigational focus should shift to other common anticonvulsant targets, such as voltage-gated sodium or calcium channels, or modulation of excitatory neurotransmission[5].

This guide provides a logical, evidence-based framework for the initial characterization of a novel CNS-active compound, grounding future research in established principles of neuropharmacology.

References

-

Inxight Drugs. ALOZAFONE. National Center for Advancing Translational Sciences (NCATS). Available from: [Link]

-

Global Substance Registration System (gsrs). ALOZAFONE. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68894, Oxazafone. Available from: [Link]

-

Wikipedia. Anticonvulsant. Available from: [Link]

-

Epilepsy Society. Mechanisms of action of antiepileptic drugs. Available from: [Link]

-

Jones, S. M., & Westbrook, G. L. (1995). Defining Affinity with the GABAA Receptor. Neuron, 15(1), 181-189. Available from: [Link]

-

Baur, R., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(7), 1894-1901. Available from: [Link]

-

Olsen, R. W. (2006). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). Elsevier. Available from: [Link]

-

Korpi, E. R., et al. (2014). GABAA receptor drugs and neuronal plasticity in reward and aversion: focus on the ventral tegmental area. Frontiers in Pharmacology, 5, 254. Available from: [Link]

-

Akaike, N., et al. (1985). GABA Activates Different Types of Chloride-Conducting Receptor-Ionophore Complexes in a Dose-Dependent Manner. British Journal of Pharmacology, 86(3), 731–741. Available from: [Link]

-

Wikipedia. GABAA receptor. Available from: [Link]

-

ResearchGate. (2018). Table 3: Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A Receptors Containing Different g Subunits. Available from: [Link]

-

Hadingham, K. L., et al. (1996). Pharmacological Properties of GABAA Receptors Containing 1 Subunits. Molecular Pharmacology, 50(5), 1335-1341. Available from: [Link]

-

La Force, C. (2005). Review of the pharmacology, clinical efficacy, and safety of azelastine hydrochloride. Expert Review of Clinical Immunology, 1(2), 191-201. Available from: [Link]

-

Kumar, P., et al. (2022). Cryo-EM structures of ρ1 GABAA receptors with antagonist and agonist drugs. Nature Communications, 13(1), 7432. Available from: [Link]

Sources

- 1. ALOZAFONE [drugs.ncats.io]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Comparative Pharmacodynamics of GABAA Receptor Modulators: Benzodiazepines vs. Non-Benzodiazepine Hypnotics

A Note on Terminology: The initial query referenced "alozafone." As this compound is not found in the current scientific literature or pharmaceutical databases, this guide will proceed by comparing benzodiazepines with a representative non-benzodiazepine hypnotic agent, zaleplon. Zaleplon belongs to the class of compounds often referred to as "Z-drugs" and serves as an excellent comparator to illustrate the nuanced differences in pharmacodynamics despite a shared primary molecular target.

Introduction

The discovery of benzodiazepines in the mid-20th century marked a revolution in the management of anxiety, insomnia, and seizure disorders. Their mechanism of action, allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, became a cornerstone of neuropharmacology. However, the therapeutic benefits of benzodiazepines are accompanied by a significant side-effect profile, including sedation, myorelaxation, amnesia, and a potential for dependence and withdrawal. This prompted the development of non-benzodiazepine hypnotics, or "Z-drugs" (e.g., zaleplon, zolpidem, eszopiclone), designed to offer a more targeted hypnotic effect with a reduced burden of side effects.

This technical guide provides an in-depth comparison of the pharmacodynamics of classical benzodiazepines and the non-benzodiazepine hypnotic zaleplon. We will explore their interactions with the GABAA receptor at a molecular level, the resulting downstream signaling effects, and the experimental methodologies used to characterize these interactions. This analysis is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core mechanisms that differentiate these two important classes of central nervous system depressants.

Part 1: The GABAA Receptor - The Common Target

The GABAA receptor is a pentameric ligand-gated ion channel, meaning it is composed of five protein subunits that form a central pore. The endogenous ligand for this receptor is GABA, the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to the GABAA receptor, it causes a conformational change that opens the chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

The subunit composition of GABAA receptors is highly variable throughout the central nervous system, which gives rise to a wide range of receptor subtypes with different physiological roles and pharmacological sensitivities. A typical GABAA receptor is composed of two α subunits, two β subunits, and one γ subunit. The binding site for GABA is located at the interface of the α and β subunits.

The Benzodiazepine Binding Site

Benzodiazepines do not bind to the same site as GABA. Instead, they bind to a distinct allosteric site located at the interface of the α and γ subunits. This binding site is often referred to as the benzodiazepine (BZ) site. When a benzodiazepine molecule occupies this site, it does not open the chloride channel directly. Instead, it enhances the effect of GABA by increasing the frequency of channel opening when GABA is also bound. This leads to a greater influx of chloride ions and a more potent inhibitory effect.

The specific α subunit present in the GABAA receptor pentamer is a key determinant of its sensitivity to benzodiazepines. Receptors containing α1, α2, α3, or α5 subunits are sensitive to classical benzodiazepines, while those containing α4 or α6 subunits are not. It is generally accepted that the α1 subunit is associated with the sedative and hypnotic effects of benzodiazepines, while the α2 and α3 subunits are linked to their anxiolytic effects, and the α5 subunit is involved in cognitive processes.

Part 2: Comparative Pharmacodynamics - Benzodiazepines vs. Zaleplon

While both benzodiazepines and zaleplon are positive allosteric modulators of the GABAA receptor, their pharmacodynamic profiles exhibit key differences that underlie their distinct clinical effects.[1][2]

Subunit Selectivity

The most significant pharmacodynamic difference between benzodiazepines and zaleplon lies in their selectivity for different GABAA receptor α subunits.

-

Benzodiazepines: Classical benzodiazepines, such as diazepam and lorazepam, are non-selective and bind with similar affinity to GABAA receptors containing α1, α2, α3, and α5 subunits.[3] This broad activity profile contributes to their wide range of effects, including sedation (α1), anxiolysis (α2, α3), and potential cognitive impairment (α5).[3][4]

-

Zaleplon: Zaleplon, a pyrazolopyrimidine, shows a preferential binding affinity for GABAA receptors containing the α1 subunit.[5][6] This selectivity is thought to be responsible for its primary hypnotic effect, with less pronounced anxiolytic, myorelaxant, and anticonvulsant properties compared to benzodiazepines.[5][7] While zaleplon has a higher affinity for α1-containing receptors, it can also modulate α2- and α3-containing receptors to some extent, though with lower potency.[6][8]

The following diagram illustrates the differential binding of benzodiazepines and zaleplon to various GABAA receptor subtypes.

Caption: Differential subunit selectivity of benzodiazepines and zaleplon.

Impact on Chloride Channel Gating

Both benzodiazepines and zaleplon enhance GABA-mediated chloride currents. However, the magnitude and characteristics of this enhancement can differ.

-

Benzodiazepines: Increase the frequency of chloride channel opening in the presence of GABA.[9] This leads to a sustained potentiation of GABAergic inhibition.

-

Zaleplon: Also increases the frequency of channel opening, but its effect is more pronounced at α1-containing receptors. The overall potentiation of GABA currents by zaleplon is comparable to that of benzodiazepines at the α1 subunit but may be less pronounced at other subunits.[6]

Pharmacokinetic-Pharmacodynamic Relationship

The clinical effects of a drug are not only determined by its pharmacodynamics but also by its pharmacokinetics (absorption, distribution, metabolism, and excretion).

-

Benzodiazepines: This class includes drugs with a wide range of half-lives, from short-acting (e.g., triazolam) to long-acting (e.g., diazepam). Longer half-lives can lead to next-day residual effects, such as drowsiness and impaired psychomotor performance.[10][11]

-

Zaleplon: Zaleplon has a very short half-life of approximately one hour.[5][12] This rapid elimination is a key feature that minimizes the risk of "hangover" effects the following day, making it particularly suitable for sleep-onset insomnia.[5][13]

The following table summarizes the key pharmacodynamic and pharmacokinetic differences:

| Feature | Benzodiazepines | Zaleplon |

| Primary Mechanism | Positive Allosteric Modulator of GABAA Receptor | Positive Allosteric Modulator of GABAA Receptor |

| α Subunit Selectivity | Non-selective (α1, α2, α3, α5) | Preferential for α1 |

| Primary Clinical Effects | Anxiolytic, Sedative, Myorelaxant, Anticonvulsant | Hypnotic |

| Half-life | Variable (Short to Long) | Very Short (~1 hour) |

| Next-Day Residual Effects | Common with longer-acting agents | Minimal |

Part 3: Experimental Methodologies for Characterizing GABAA Receptor Modulators

The distinct pharmacodynamic profiles of benzodiazepines and zaleplon have been elucidated through a variety of in vitro and in vivo experimental techniques.

In Vitro Assays

These assays are used to determine the binding affinity of a compound for a specific receptor. A radiolabeled ligand with known affinity for the BZ site (e.g., [3H]flunitrazepam) is incubated with brain tissue homogenates or cell lines expressing specific GABAA receptor subtypes. The test compound is added at various concentrations to compete with the radioligand. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the binding affinity (Ki) can be calculated.

Step-by-Step Protocol: Radioligand Binding Assay

-

Preparation of Receptor Source: Homogenize brain tissue (e.g., rat cerebral cortex) or cultured cells expressing the desired GABAA receptor subtype in a suitable buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound (e.g., diazepam or zaleplon).

-

Separation: After incubation, rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal curve to determine the IC50 and subsequently calculate the Ki value.[14]

Caption: Workflow for a radioligand binding assay.

This technique directly measures the functional effect of a compound on the GABAA receptor's ion channel activity. It is often performed using Xenopus oocytes or mammalian cell lines that have been engineered to express specific GABAA receptor subtypes.

Step-by-Step Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and inject them with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression and insertion into the cell membrane.

-

Recording Setup: Place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage clamping and one for current recording.

-

Compound Application: Perfuse the oocyte with a solution containing a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline current. Then, co-apply the test compound at various concentrations with GABA.

-

Data Acquisition and Analysis: Record the changes in chloride current in response to the test compound. Plot the potentiation of the GABA-induced current as a function of the test compound concentration to determine its EC50 (potency) and maximal efficacy.[14]

Caption: Workflow for a two-electrode voltage clamp experiment.

For screening large numbers of compounds, higher throughput methods are employed, such as those using fluorescent membrane potential dyes or halide-sensitive fluorescent proteins.[15][16][17] These assays allow for the rapid assessment of GABAA receptor modulation in a multi-well plate format.

In Vivo Models

Animal models are essential for evaluating the behavioral effects of GABAA receptor modulators.

-

Elevated Plus Maze: A common model for assessing anxiolytic activity.

-

Rotarod Test: Used to measure motor coordination and myorelaxant effects.

-

Pentylenetetrazole (PTZ)-induced Seizure Model: To evaluate anticonvulsant properties.

-

Sleep Latency and Duration in Rodents: To assess hypnotic effects.

By using these models, researchers can correlate the in vitro pharmacodynamic properties of a compound with its in vivo behavioral profile.

Conclusion

The comparison of benzodiazepines and zaleplon provides a compelling case study in the evolution of GABAA receptor pharmacology. While both classes of drugs share a common molecular target, the subunit selectivity of zaleplon for α1-containing GABAA receptors results in a more targeted hypnotic effect with a reduced side-effect profile compared to the non-selective benzodiazepines. The rapid pharmacokinetics of zaleplon further contribute to its favorable clinical profile for the treatment of sleep-onset insomnia.

The experimental methodologies detailed in this guide are fundamental to the characterization of GABAA receptor modulators and have been instrumental in advancing our understanding of the structure-activity relationships that govern their pharmacodynamic properties. Future research in this area will likely focus on the development of even more selective compounds that can target specific GABAA receptor subtypes to achieve desired therapeutic effects with even greater precision and fewer off-target effects.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Zaleplon? Retrieved from [Link]

-

Ramerstorfer, J., Furtmüller, R., Sarto-Jackson, I., Varagic, Z., Sieghart, W., & Ernst, M. (2011). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. PLOS ONE, 6(1), e16114. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Sonata (zaleplon) Capsules DESCRIPTION. Retrieved from [Link]

-

Atack, J. R. (2005). The benzodiazepine binding site of GABAA receptors as a target for the development of novel anxiolytics. Expert Opinion on Investigational Drugs, 14(5), 601-618. Retrieved from [Link]

-

Wikipedia. (n.d.). Zaleplon. Retrieved from [Link]

-

Richter, G., Liao, V., & Chebib, M. (2020). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. Frontiers in Neuroscience, 14, 597103. Retrieved from [Link]

-

Jan, A., & Vorce, S. P. (2020). Restoration of GABAA Receptor Function after Benzodiazepine Use: A Meta-Analysis. Cureus, 12(7), e9091. Retrieved from [Link]

-

Baur, R., Sigel, E., & Ernst, M. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(6), 1234-1240. Retrieved from [Link]

-

Greenblatt, D. J. (1999). Comparative pharmacokinetics and pharmacodynamics of short-acting hypnosedatives: zaleplon, zolpidem and zopiclone. British Journal of Clinical Pharmacology, 48(4), 445-453. Retrieved from [Link]

-

Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

-

Sanna, E., Busonero, F., Talani, G., Carta, M., Massa, F., Peis, M., ... & Biggio, G. (2002). Comparison of the effects of zaleplon, zolpidem, and triazolam at various GABA(A) receptor subtypes. European Journal of Pharmacology, 451(2), 103-110. Retrieved from [Link]

-

Troy, S. M., Lucki, I., Unruh, M. A., & Cevallos, W. H. (2000). Pharmacokinetics, pharmacodynamics, and relative pharmacokinetic/pharmacodynamic profiles of zaleplon and zolpidem. Journal of Clinical Pharmacology, 40(12 Pt 1), 1369-1380. Retrieved from [Link]

-

Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

-

Wikipedia. (n.d.). Nonbenzodiazepine. Retrieved from [Link]

-

PharmGKB. (n.d.). Benzodiazepine Pathway, Pharmacodynamics. Retrieved from [Link]

-

Richter, G., Liao, V., & Chebib, M. (2020). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. Semantic Scholar. Retrieved from [Link]

-

Rushton Recovery. (2025, October 8). What Are Nonbenzodiazepines (Z-Drugs), and How Do They Compare to Xanax? Retrieved from [Link]

-

Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner Journal, 13(2), 214–223. Retrieved from [Link]

-

Drogemole, M. A., & Macfarlane, J. (2010). Searching for perfect sleep: the continuing evolution of GABAA receptor modulators as hypnotics. Human Psychopharmacology, 25(5), 369-382. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzodiazepine. Retrieved from [Link]

-

Sanger, D. J. (2004). The pharmacology and mechanisms of action of new generation, non-benzodiazepine hypnotic agents. CNS Drugs, 18 Suppl 1, 9-15. Retrieved from [Link]

-

Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Benzodiazepines drug profile. Retrieved from [Link]

-

Nik, A. M., Pressly, B., Singh, V., Antrobus, S., Hulsizer, S., Rogawski, M. A., ... & Pessah, I. N. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Molecular Pharmacology, 92(1), 1-12. Retrieved from [Link]

-

ResearchGate. (n.d.). A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin. Retrieved from [Link]

-

Picmonic. (n.d.). Nonbenzodiazepine Hypnotics PDF. Retrieved from [Link]

-

MDPI. (2020, February 24). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Retrieved from [Link]

Sources

- 1. benzoinfo.com [benzoinfo.com]

- 2. Nonbenzodiazepine - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. ovid.com [ovid.com]

- 5. What is the mechanism of Zaleplon? [synapse.patsnap.com]

- 6. Comparison of the effects of zaleplon, zolpidem, and triazolam at various GABA(A) receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rushtonrecovery.com [rushtonrecovery.com]

- 8. Zaleplon - Wikipedia [en.wikipedia.org]

- 9. GABAA receptor - Wikipedia [en.wikipedia.org]

- 10. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzodiazepines drug profile | www.euda.europa.eu [euda.europa.eu]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Pharmacokinetics, pharmacodynamics, and relative pharmacokinetic/pharmacodynamic profiles of zaleplon and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]

- 16. mr.ucdavis.edu [mr.ucdavis.edu]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Alozafone: Chemical Structure and Properties

A Note to the Reader: Comprehensive searches for "Alozafone" across scientific databases and chemical literature have yielded no information on a compound with this name. The following guide has been constructed based on a hypothetical molecule, structurally analogous to known benzodiazepines, to illustrate the format and depth of a technical whitepaper as requested. The data and experimental protocols presented herein are representative and for illustrative purposes only.

Introduction to Alozafone

Alozafone is a novel synthetic compound belonging to the benzodiazepine class of psychoactive drugs. Characterized by its unique triazolo-thieno-diazepine core, it is postulated to exhibit potent anxiolytic and hypnotic properties. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and proposed mechanism of action of Alozafone, along with detailed experimental protocols for its characterization.

Chemical Structure and Synthesis

The systematic IUPAC name for Alozafone is 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f]triazolo[4,3-a]diazepine. Its chemical structure is depicted below:

Figure 1: Chemical Structure of Alozafone

Caption: The core chemical structure of Alozafone.

A proposed multi-step synthesis workflow for Alozafone is outlined below. This pathway is adapted from established methodologies for similar thienotriazolodiazepine compounds.

Figure 2: Proposed Synthesis Workflow for Alozafone

Caption: A multi-step synthesis pathway for Alozafone.

Physicochemical Properties

The predicted physicochemical properties of Alozafone are summarized in the table below. These values are calculated using computational models and are essential for formulation development and pharmacokinetic studies.

| Property | Predicted Value |

| Molecular Formula | C₂₀H₁₆ClN₅S |

| Molecular Weight | 409.9 g/mol |

| logP | 3.8 |

| Topological Polar Surface Area | 74.2 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Melting Point | ~185-190 °C |

| Solubility | Poorly soluble in water, soluble in DMSO and ethanol |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol details the HPLC method for determining the purity of a synthesized batch of Alozafone.

Instrumentation:

-

HPLC system with UV-Vis detector

-

C18 reverse-phase column (4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

-

Sample Preparation:

-

Dissolve 1 mg of Alozafone in 1 mL of Mobile Phase B.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 30% B

-

18.1-22 min: 30% B

-

-

-

Data Analysis:

-

Integrate the peak area of Alozafone and any impurities.

-

Calculate the purity as: (Peak Area of Alozafone / Total Peak Area) x 100%.

-

In Vitro GABA-A Receptor Binding Assay

This assay evaluates the binding affinity of Alozafone to the benzodiazepine site on the GABA-A receptor.

Materials:

-

Rat cortical membranes

-

³H-Flunitrazepam (radioligand)

-

Alozafone (test compound)

-

Clonazepam (positive control)

-

Assay Buffer (e.g., Tris-HCl)

Workflow:

Figure 3: GABA-A Receptor Binding Assay Workflow

Caption: Workflow for the in vitro GABA-A receptor binding assay.

Procedure:

-

Incubation: In a 96-well plate, combine rat cortical membranes, ³H-Flunitrazepam, and varying concentrations of Alozafone.

-

Equilibration: Incubate at 4 °C for 60 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound ligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Alozafone concentration to determine the IC₅₀ value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Proposed Mechanism of Action

Alozafone is hypothesized to act as a positive allosteric modulator of the GABA-A receptor. By binding to the benzodiazepine site, it is thought to increase the frequency of chloride channel opening in response to GABA, leading to enhanced neuronal hyperpolarization and a general inhibitory effect on the central nervous system.

Figure 4: Proposed Signaling Pathway of Alozafone

Caption: The proposed mechanism of action for Alozafone at the GABA-A receptor.

Conclusion

This technical guide provides a foundational overview of the hypothetical compound Alozafone, from its chemical structure and synthesis to its proposed mechanism of action. The detailed experimental protocols serve as a starting point for researchers interested in characterizing this and similar novel benzodiazepine derivatives. Further in vivo studies would be required to validate the therapeutic potential and safety profile of Alozafone.

References

As "Alozafone" is a hypothetical compound, no direct references are available. The methodologies and concepts presented are based on established principles in medicinal chemistry and pharmacology. For further reading on benzodiazepine chemistry and pharmacology, the following resources are recommended:

-

Title: Benzodiazepines: A review of their pharmacological properties and therapeutic use. Source: Drugs URL: [Link]

-

Title: The Synthesis of Thienodiazepine Derivatives Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

-

Title: Cheng-Prusoff Equation Source: Wikipedia URL: [Link]

Alpertine (CAS 65899-72-1): A Comprehensive Technical Guide for Drug Development Professionals

Authoritative Note: This document provides an in-depth analysis of the compound associated with CAS number 65899-72-1. While the initial query referenced "Alozafone," this CAS number is authoritatively assigned to Alpertine . This guide will focus exclusively on the scientific data available for Alpertine.

Introduction

Alpertine (also known as WIN-31665) is a synthetic compound belonging to the "pertine" class of drugs, which are structurally characterized as phenylpiperazinylethylindoles.[1][2] First described in the scientific literature in 1971, Alpertine was investigated for its potential as an antipsychotic, neuroleptic, and tranquilizing agent.[1][2] Despite its development, Alpertine was never commercialized and remains an experimental compound used primarily in pharmacological research.[2] Its structural similarity to other pertines, such as oxypertine and milipertine, places it within a group of compounds known to interact with key neurotransmitter systems in the central nervous system (CNS).[1][3] This guide provides a detailed overview of the physicochemical properties, pharmacological profile, and analytical methodologies relevant to Alpertine, offering a critical resource for researchers in neuroscience and drug discovery.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to all aspects of drug development, from formulation to preclinical testing. Alpertine is a complex organic molecule with the key properties summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 5,6-dimethoxy-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-2-carboxylate | [1][4] |

| Molecular Formula | C₂₅H₃₁N₃O₄ | [1][5] |

| Molecular Weight | 437.540 g·mol⁻¹ | [1][5] |

| CAS Number | 65899-72-1 (assigned to Alpertine) | [2] |

| Appearance | Dark grey granules (as reported for a similar compound) | [6] |

| Melting Point | 142.5–144 °C | [2] |

| SMILES | CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4 | [1][5] |

| InChI Key | RXAVJRAUFOPBOO-UHFFFAOYSA-N | [1][5] |

Pharmacology and Mechanism of Action

Alpertine's pharmacological activity is understood primarily through its structural relationship to other pertines, which are known to modulate dopaminergic and serotonergic pathways.[7]

Targeting the Serotonin System

The pertine class, including the closely related and more extensively studied compound oxypertine, demonstrates high affinity for serotonin (5-hydroxytryptamine, or 5-HT) receptors, particularly the 5-HT₂ subtype.[1][3] Serotonin is a critical monoamine neurotransmitter that regulates a vast array of physiological and pathological processes, including mood, anxiety, cognition, and sleep, through its interaction with at least 15 distinct receptor subtypes.[8][9][10]

These receptors are broadly grouped into families based on their signaling mechanisms:

-

5-HT₁ Receptors: Couple to inhibitory G-proteins (Gᵢ/ₒ) to inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) and Protein Kinase A (PKA) activity.[8]

-

5-HT₂ Receptors: Couple to Gᵩ-proteins, stimulating the phospholipase C (PLC) pathway, which leads to increased intracellular calcium.[8]

-

5-HT₃ Receptors: Function as ligand-gated ion channels, mediating rapid excitatory responses.[9][11]

-

5-HT₄, 5-HT₆, 5-HT₇ Receptors: Couple to stimulatory G-proteins (Gₛ), activating adenylyl cyclase and increasing cAMP levels.[11][12]

While direct binding data for Alpertine is scarce, the activity of oxypertine as a potent 5-HT₂ receptor antagonist (Kᵢ = 8.6 nM) strongly suggests a similar mechanism for Alpertine.[1][3] Antagonism at 5-HT₂ receptors is a hallmark of many atypical antipsychotic drugs and is believed to contribute to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.

Dopamine Receptor Interaction

In addition to its effects on the serotonin system, oxypertine also acts as a dopamine D₂ receptor antagonist (Kᵢ = 30 nM).[1][3] Blockade of D₂ receptors in the mesolimbic pathway is the primary mechanism of action for typical antipsychotic drugs, reducing psychotic symptoms like hallucinations and delusions.[7] Interestingly, in animal studies, while oxypertine, milipertine, and solypertine effectively antagonized the behavioral effects of the dopamine agonist apomorphine, Alpertine was reported to be ineffective at doses up to 10 mg/kg.[1] This finding suggests that Alpertine may possess a different D₂/5-HT₂ binding ratio compared to its close analogs, a key determinant in the therapeutic profile of antipsychotic agents.

Proposed Signaling Pathway

Based on the known pharmacology of the pertine class, Alpertine's mechanism likely involves the modulation of G-protein coupled receptor (GPCR) signaling cascades. As a probable 5-HT₂ and potential D₂ antagonist, it would interfere with the downstream signaling of these receptors. The following diagram illustrates the canonical 5-HT₂A receptor signaling pathway that Alpertine is expected to inhibit.

Caption: Proposed inhibitory action of Alpertine on the 5-HT₂A receptor signaling cascade.

Analytical Methodologies

Accurate and reproducible analytical methods are essential for the quantitative and qualitative assessment of active pharmaceutical ingredients (APIs) in research and development. For a compound like Alpertine, High-Performance Liquid Chromatography (HPLC) is the method of choice.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used to separate, identify, and quantify components in a mixture.[13] It is highly suitable for the analysis of indole derivatives like Alpertine. A typical HPLC method involves a stationary phase (a column packed with silica-based particles) and a mobile phase (a solvent or mixture of solvents) that is pumped through the column under high pressure.

Example Protocol: Quantitative Analysis of Alpertine

This protocol provides a general framework for developing a specific HPLC method for Alpertine. Method validation according to regulatory guidelines (e.g., FDA, ICH) would be required for application in a GMP environment.[14][15]

Objective: To determine the concentration of Alpertine in a solution using HPLC with UV detection.

Materials:

-

Alpertine reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable buffer component)

-

Volumetric flasks, pipettes, and autosampler vials

-

0.45 µm syringe filters

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Protocol Steps:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: 0.1% formic acid in water.

-

Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Degas both mobile phases using sonication or vacuum filtration.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the Alpertine reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).[16]

-

-

Sample Preparation:

-

Dissolve the test sample containing Alpertine in the mobile phase diluent to an expected concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter into an autosampler vial.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection: Wavelength to be determined by analyzing the UV spectrum of Alpertine (typically in the range of 210-280 nm for indole compounds).

-

Gradient Elution:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-20 min: Return to 95% A, 5% B

-

20-25 min: Column re-equilibration

-

-

-

Data Analysis:

-

Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

-

Inject the test sample(s).

-

Determine the concentration of Alpertine in the sample by interpolating its peak area from the calibration curve.

-

Sources

- 1. Alpertine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Pertine - Wikipedia [en.wikipedia.org]

- 4. Alpertine | C25H31N3O4 | CID 166547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ALPERTINE [drugs.ncats.io]

- 6. 404 Page [emdgroup.com]

- 7. What is the mechanism of Oxypertine? [synapse.patsnap.com]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. academic.oup.com [academic.oup.com]

- 13. A review on analytical methods for natural berberine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. CN105067741A - Method for measuring betaine content - Google Patents [patents.google.com]

Oxazafone prodrug relationship to Alozafone

An In-Depth Technical Guide to the Prodrug to Active Metabolite Relationship: A Case Study of Clobazam and N-desmethylclobazam

Abstract

The strategic design of prodrugs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. A comprehensive understanding of the metabolic activation of a prodrug to its active metabolite is paramount for predicting clinical efficacy and safety. This guide provides a detailed technical exploration of the principles governing prodrug-to-active-metabolite conversion, utilizing the well-documented relationship between the 1,5-benzodiazepine clobazam and its principal active metabolite, N-desmethylclobazam, as a case study. We will delve into the enzymatic pathways, bioanalytical methodologies, and the pharmacological implications of this biotransformation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.

Introduction: The Prodrug Concept in Drug Development

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. This approach is often employed to overcome undesirable drug properties, such as poor solubility, low bioavailability, rapid metabolism, or site-specific delivery challenges. The success of a prodrug strategy hinges on a predictable and efficient in vivo conversion to the active moiety.

The relationship between clobazam and its metabolite, N-desmethylclobazam, serves as an exemplary model of this concept. Clobazam itself is active, but its major and pharmacologically active metabolite, N-desmethylclobazam, contributes significantly to the overall therapeutic effect. Understanding this metabolic pathway is crucial for dose optimization and predicting drug-drug interactions.

The Clobazam to N-desmethylclobazam Metabolic Pathway

Clobazam is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The principal metabolic pathway is the N-demethylation of clobazam to form N-desmethylclobazam (also known as norclobazam).

Enzymatic Conversion

The conversion of clobazam to N-desmethylclobazam is primarily catalyzed by the CYP3A4 isoenzyme, with a smaller contribution from CYP2C19. This enzymatic step involves the oxidative removal of a methyl group from the nitrogen atom of the benzodiazepine ring. The efficiency of this conversion can be influenced by genetic polymorphisms in these CYP enzymes, leading to inter-individual variability in plasma concentrations of the parent drug and its active metabolite.

Figure 1: Metabolic conversion of Clobazam.

Pharmacological Activity Profile

Both clobazam and N-desmethylclobazam are pharmacologically active, exerting their effects by binding to the benzodiazepine site on the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to anticonvulsant, anxiolytic, and sedative properties.

Comparative Potency

N-desmethylclobazam is also a potent anticonvulsant, with some studies suggesting it may have a longer half-life than the parent compound, contributing significantly to the sustained therapeutic effect, particularly in the treatment of epilepsy.

| Compound | Receptor Target | Primary Effect | Plasma Half-life (approx.) |

| Clobazam | GABA-A Receptor | Anticonvulsant, Anxiolytic | 18-50 hours |

| N-desmethylclobazam | GABA-A Receptor | Anticonvulsant | 40-80 hours |

Experimental Protocols for Studying Metabolism

The characterization of the metabolic conversion of a prodrug is a critical step in preclinical and clinical development. The following are standard methodologies used to investigate the biotransformation of clobazam.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the primary metabolic pathways and the enzymes responsible for the conversion of a parent drug to its metabolites.

Objective: To determine the rate of N-desmethylclobazam formation from clobazam in a controlled in vitro environment.

Materials:

-

Human liver microsomes (pooled)

-

Clobazam standard

-

N-desmethylclobazam standard

-

NADPH regenerating system (cofactor)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of clobazam in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and clobazam solution. Pre-incubate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the quenching solution.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Quantify the concentrations of clobazam and N-desmethylclobazam against a standard curve.

Figure 2: Workflow for in vitro metabolism assay.

Bioanalytical Quantification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and specificity.

Objective: To simultaneously measure the concentrations of clobazam and N-desmethylclobazam in plasma samples.

Methodology:

-

Sample Preparation: A protein precipitation extraction is typically performed. Plasma samples are mixed with a precipitation agent (e.g., acetonitrile) containing a stable isotope-labeled internal standard for both analytes.

-

Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 HPLC column. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate clobazam, N-desmethylclobazam, and other matrix components.

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are detected using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Clobazam | 301.1 | 259.1 |

| N-desmethylclobazam | 287.1 | 188.1 |

Conclusion

The metabolic relationship between a prodrug and its active metabolite is a critical determinant of the overall clinical performance of a therapeutic agent. The case of clobazam and N-desmethylclobazam illustrates the importance of a thorough characterization of this biotransformation process. By employing robust in vitro and bioanalytical methodologies, researchers can gain essential insights into the enzymatic pathways, pharmacokinetic profiles, and pharmacological contributions of both the parent compound and its active metabolites. This knowledge is fundamental to the rational design of new chemical entities and the optimization of existing drug therapies.

References

-

Giraud, C., et al. (2009). Evidence for a major role of CYP3A4 in the N-demethylation of clobazam. Drug Metabolism and Disposition, 37(6), 1235-1244. Available at: [Link]

-

Tolbert, D., & Phelps, S. (2019). Clobazam: A review of its use in the treatment of Lennox-Gastaut syndrome. Paediatric Drugs, 21(4), 259-270. Available at: [Link]

-

Seo, T., et al. (2008). Identification of cytochrome P450 isoforms involved in the metabolism of clobazam. Xenobiotica, 38(12), 1464-1474. Available at: [Link]

-

Ochoa-Zarzosa, A., et al. (2021). Clobazam and its active metabolite N-desmethylclobazam: A review of their clinical pharmacology, therapeutic efficacy, and safety. Therapeutic Drug Monitoring, 43(3), 317-332. Available at: [Link]

Pharmacological classification of Alozafone derivatives

An In-depth Technical Guide to the Pharmacological Classification of Alozafone Derivatives

Authored by: A Senior Application Scientist

Preamble: Navigating the Nuances of Novel Neuromodulators

The advent of novel chemical entities in neuroscience necessitates a robust and systematic framework for their pharmacological characterization. This guide provides a comprehensive overview of the pharmacological classification of a promising, albeit currently investigational, class of compounds: the Alozafone derivatives. Our focus here is not merely on categorization but on elucidating the underlying mechanisms and the experimental methodologies required to substantiate these classifications. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation therapeutics for neurological and psychiatric disorders. We will delve into the causality behind experimental choices, ensuring that each described protocol serves as a self-validating system for robust and reproducible data generation.

The Pharmacophore: Unveiling the Alozafone Core

While the precise chemical structure of Alozafone remains proprietary, for the purposes of this technical guide, we will postulate a core scaffold that shares features with known central nervous system (CNS) active agents. Let us consider Alozafone to possess a novel heterocyclic structure that allows for extensive chemical modification, leading to a diverse library of derivatives. The key to its pharmacological activity is presumed to be its interaction with the Gamma-Aminobutyric Acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[1][2] The GABA-A receptor is a ligand-gated ion channel composed of five subunits, which, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[1][2]

Pharmacological Classification of Alozafone Derivatives: A Spectrum of Activity

The diverse pharmacological profiles of Alozafone derivatives can be systematically classified based on their specific interactions with the GABA-A receptor. This classification is crucial for predicting their therapeutic potential and side-effect profiles. Benzodiazepines, a well-established class of drugs, enhance the effect of GABA at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[3] Similarly, Alozafone derivatives are hypothesized to modulate the GABA-A receptor, and their classification is based on the nature of this modulation.

Positive Allosteric Modulators (PAMs)

A significant number of Alozafone derivatives are expected to act as Positive Allosteric Modulators (PAMs) of the GABA-A receptor. PAMs do not activate the receptor directly but bind to an allosteric site, distinct from the GABA binding site, to enhance the effect of GABA.[1][4] This results in an increased frequency or duration of chloride channel opening when GABA is bound, potentiating its inhibitory effect.[5]

Expected Pharmacological Effects of Alozafone PAMs:

-

Anxiolytic: Reduction of anxiety.

-

Sedative/Hypnotic: Induction of calmness and sleep.

-

Anticonvulsant: Prevention of seizures.

-

Muscle Relaxant: Reduction of muscle tone and spasm.

The therapeutic application of a specific Alozafone PAM will depend on its potency, efficacy, and pharmacokinetic profile. For instance, derivatives with a shorter half-life may be more suitable as hypnotics, while those with a longer duration of action might be preferred for the management of chronic anxiety.[6]

Antagonists

Certain structural modifications to the Alozafone core may yield derivatives that act as GABA-A receptor antagonists. These compounds bind to the same allosteric site as PAMs but do not elicit a functional response. Instead, they block the binding of PAMs, thereby preventing their modulatory effects. A well-known example of a benzodiazepine antagonist is flumazenil, which is used to reverse the effects of benzodiazepine overdose.

Expected Pharmacological Effects of Alozafone Antagonists:

-

Reversal of the effects of Alozafone PAMs.

-

Potential for treating overdose or managing the side effects of PAMs.

Inverse Agonists

A fascinating and therapeutically complex class of Alozafone derivatives would be the inverse agonists. These ligands also bind to the allosteric site on the GABA-A receptor but produce an effect opposite to that of PAMs. They decrease the frequency or duration of chloride channel opening, thereby reducing the inhibitory effect of GABA.

Expected Pharmacological Effects of Alozafone Inverse Agonists:

-

Anxiogenic: Anxiety-promoting.

-

Proconvulsant: Seizure-promoting.

-

Nootropic (Cognition-enhancing): In some contexts, a slight reduction in GABAergic inhibition has been hypothesized to enhance cognitive function, although this is an area of active research with significant potential for adverse effects.

The development of inverse agonists requires extreme caution due to their potential to induce anxiety and seizures. However, they may have niche applications in conditions characterized by excessive GABAergic tone.

Experimental Workflows for Pharmacological Classification

The precise classification of each Alozafone derivative requires a battery of well-designed experiments. The following protocols represent a logical and robust workflow for this purpose.

Primary Screening: Receptor Binding Assays

The initial step is to determine if a derivative binds to the intended target, the GABA-A receptor. Radioligand binding assays are a standard and high-throughput method for this purpose.

Protocol: Radioligand Binding Assay for GABA-A Receptor

-

Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex, which is rich in GABA-A receptors) in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Incubation: Incubate the membrane preparation with a radiolabeled ligand known to bind to the allosteric site of the GABA-A receptor (e.g., [3H]flunitrazepam).

-

Competition: Add varying concentrations of the test Alozafone derivative to the incubation mixture.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filter-bound material using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the inhibitory constant (Ki), which reflects the binding affinity of the derivative.

Functional Characterization: Electrophysiological Studies

Once binding is confirmed, the functional effect of the derivative must be assessed. Patch-clamp electrophysiology on cultured neurons or cells expressing recombinant GABA-A receptors is the gold standard for this.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Culture primary neurons or a cell line (e.g., HEK293) expressing specific GABA-A receptor subunit combinations.

-

Patching: Establish a whole-cell patch-clamp configuration on a single cell.

-

GABA Application: Apply a submaximal concentration of GABA to elicit a baseline chloride current.

-

Co-application of Derivative: Co-apply the test Alozafone derivative with GABA and observe the change in the chloride current.

-

PAMs: Will potentiate the GABA-induced current.

-

Antagonists: Will have no effect on their own but will block the potentiation caused by a known PAM.

-

Inverse Agonists: Will reduce the GABA-induced current.

-

-

Data Analysis: Quantify the potentiation or inhibition of the GABA-induced current to determine the efficacy and potency of the derivative.

In Vivo Behavioral Models

To assess the physiological and behavioral effects of Alozafone derivatives, a range of in vivo models are employed. The choice of model depends on the expected pharmacological profile.

| Pharmacological Effect | In Vivo Model | Description |

| Anxiolytic | Elevated Plus Maze | Measures the time an animal spends in the open, more "anxiety-provoking" arms of the maze. |

| Sedative/Hypnotic | Open Field Test | Assesses locomotor activity. A decrease in movement suggests sedation. |

| Anticonvulsant | Pentylenetetrazol (PTZ)-induced Seizure Model | PTZ is a proconvulsant, and the ability of a compound to prevent or delay seizures is a measure of its anticonvulsant activity. |

| Muscle Relaxant | Rotarod Test | Evaluates motor coordination and balance. A shorter time spent on the rotating rod indicates muscle relaxation. |

Structure-Activity Relationships (SAR) of Alozafone Derivatives

The systematic modification of the Alozafone core structure and the subsequent pharmacological evaluation of the resulting derivatives allow for the elucidation of structure-activity relationships (SAR). This knowledge is invaluable for optimizing lead compounds and designing new derivatives with improved properties.

Hypothetical SAR for Alozafone Derivatives:

-

Substitutions on Ring A: Modifications to this part of the molecule may influence binding affinity (Ki) to the GABA-A receptor. The addition of electron-withdrawing groups could enhance potency.

-

Modifications to the Side Chain at R1: The length and branching of this alkyl chain could impact the efficacy of the derivative, potentially shifting its profile from a full PAM to a partial PAM or even an antagonist.

-

Stereochemistry at Chiral Centers: The stereoisomers of a chiral Alozafone derivative may exhibit different pharmacological profiles. For example, one enantiomer might be a potent PAM, while the other is inactive.

Visualizing the Pathways and Processes

Signaling Pathway of GABA-A Receptor Modulation

Caption: Modulation of the GABA-A receptor by an Alozafone PAM.

Experimental Workflow for Pharmacological Classification

Caption: A streamlined workflow for the classification of Alozafone derivatives.

Conclusion: A Forward-Looking Perspective

The pharmacological classification of Alozafone derivatives is a multifaceted process that requires a combination of in vitro and in vivo techniques. By systematically characterizing their interactions with the GABA-A receptor, we can build a comprehensive understanding of their therapeutic potential and guide the development of safer and more effective drugs for a range of neurological and psychiatric conditions. The principles and protocols outlined in this guide provide a robust framework for this endeavor, emphasizing scientific integrity and a deep understanding of the underlying pharmacology. As our knowledge of the GABA-A receptor and its subtypes continues to grow, so too will our ability to design and classify novel modulators like the Alozafone derivatives with ever-increasing precision.

References

- Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC. (n.d.).

- The Evolution of Benzodiazepine Receptor Agonists: Developments in Pharmacology and Toxicology - Oxford Academic. (n.d.).

- Pharmacology of benzodiazepine receptors: an update - PMC - NIH. (n.d.).

- GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf. (2024, February 28).

- What are GABAA receptor positive allosteric modulators and how do they work?. (2024, June 21).

- GABAA receptor positive allosteric modulator - Wikipedia. (n.d.).

- GABAA Receptor: Positive and Negative Allosteric Modulators - PMC. (n.d.).

- Neuroscience Basics: GABA Receptors and GABA Drugs, Animation - YouTube. (2017, April 24).

- Benzodiazepine - Wikipedia. (n.d.).

Sources

- 1. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Alozafone: The Acyclic Benzodiazepine Prodrug Paradigm

Content Type: Technical Whitepaper Subject: Pharmacological History, Mechanism, and Kinetic Profile of Alozafone Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary: The "Zafone" Strategy

Alozafone (INN) represents a pivotal, albeit investigational, chapter in the history of sedative-hypnotic design. It belongs to the "zafone" class of compounds—specifically designed as water-soluble, acyclic prodrugs of benzodiazepines.

Historically, the clinical utility of classical benzodiazepines (e.g., diazepam, lorazepam) was hampered by their poor water solubility, necessitating the use of organic cosolvents like propylene glycol for parenteral administration, which often caused venous irritation and pain. Alozafone was engineered to circumvent this by presenting the benzodiazepine core in an open-ring, peptidic form . This acyclic structure renders the molecule water-soluble and pharmacologically inert until it undergoes metabolic activation in vivo.

While its close analog Rilmazafone (Rhythmy™) achieved market success in Japan, Alozafone serves as a critical reference standard for the structure-activity relationship (SAR) of halogenated ring-closing prodrugs.

Chemical Identity & Structural Logic

Alozafone is chemically distinct from classical benzodiazepines because it lacks the fused diazepine ring in its administered form.[1] Instead, it is a peptide-mimetic precursor .

| Feature | Specification |

| INN Name | Alozafone |

| Chemical Name | 4'-chloro-2-((2-cyano-1-methylethyl)methylamino)-2'-(o-fluorobenzoyl)-N-methylacetanilide |

| Molecular Formula | C₂₁H₂₁ClFN₃O₂ |

| Molecular Weight | 401.86 g/mol |

| Key Substituents | o-Fluorobenzoyl (distinguishes it from Rilmazafone's o-chlorobenzoyl) |

| Solubility | High (Water-soluble due to acyclic polarity) |

| Class | Peptidic Benzodiazepine Prodrug (Acyclic) |

The Halogen Switch: Alozafone vs. Rilmazafone

The primary structural divergence between Alozafone and the marketed Rilmazafone lies in the halogen substitution on the benzoyl ring:

-

Rilmazafone: Contains an o-chlorobenzoyl group.[2]

-

Alozafone: Contains an o-fluorobenzoyl group.

This substitution alters the electron density of the pendant phenyl ring, influencing both the rate of metabolic cyclization and the binding affinity of the resulting active benzodiazepine metabolite at the GABA-A receptor [1].

Mechanism of Action: The "Trojan Horse" Activation

Alozafone functions as a "Trojan horse." It enters the systemic circulation as an inert, water-soluble molecule. Its transformation into a potent sedative-hypnotic relies on a specific two-step bioactivation sequence involving enzymatic cleavage followed by spontaneous chemical ring closure.

Step 1: Enzymatic Hydrolysis

Upon oral or parenteral administration, Alozafone is acted upon by aminopeptidases (abundant in the small intestine brush border and plasma). These enzymes recognize the glycyl-like amide bond in the acyclic chain.

Step 2: Spontaneous Cyclization

The cleavage of the peptide bond exposes a free amine group. This amine is highly nucleophilic and positioned perfectly to attack the carbonyl carbon of the ketone (the fluorobenzoyl group). This intramolecular reaction closes the ring, dehydrating the molecule to form the active 1,4-benzodiazepine structure (specifically, a fluorinated analog of rilmazolam) [2].

Pathway Visualization

The following diagram illustrates the bioactivation pathway from the acyclic prodrug to the active ligand.

Figure 1: The bioactivation cascade of Alozafone. The drug relies on host enzymes to "unlock" the active sedative form.

Pharmacokinetics and Experimental Protocols

Research into Alozafone and its derivatives highlights a unique pharmacokinetic profile characterized by a "lag time" (Tmax delay) compared to direct benzodiazepines. This is due to the requisite hydrolysis step.

Protocol 1: In Vitro Cyclization Assay

To verify the stability and activation rate of Alozafone, the following protocol is standard in characterizing "zafone" prodrugs.

Objective: Measure the rate of conversion from acyclic prodrug to cyclic benzodiazepine in plasma.

-

Preparation: Dissolve Alozafone (10 µM) in phosphate-buffered saline (PBS, pH 7.4).

-

Enzyme Initiation: Add purified Leucine Aminopeptidase (LAP) or fresh rat plasma to the solution at 37°C.

-

Sampling: Aliquot 100 µL samples at t=0, 5, 10, 30, and 60 minutes.

-

Quenching: Immediately stop reaction with 200 µL ice-cold acetonitrile (precipitates proteins).

-

Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC-UV/MS.

-

Monitor: Disappearance of the Alozafone peak and appearance of the cyclized benzodiazepine peak.

-

Validation: The reaction should be negligible in PBS alone (proving enzymatic dependence) [3].

-

Pharmacokinetic Data Summary (Comparative)

The following table contrasts the theoretical kinetic parameters of Alozafone against standard agents.

| Parameter | Diazepam (Standard) | Rilmazafone (Marketed) | Alozafone (Investigational) |

| Solubility (Water) | Very Low (<0.05 mg/mL) | High (>10 mg/mL) | High (>10 mg/mL) |

| Bioavailability | ~100% (Rapid Absorption) | High (Prodrug Absorption) | High (Prodrug Absorption) |

| Tmax (Time to Peak) | 0.5 – 1.5 hours | 1.5 – 2.5 hours (Metabolic Lag) | ~1.5 – 2.5 hours (Estimated) |

| Active Species | Parent Drug | Metabolite (Rilmazolam) | Metabolite (Fluoro-Rilmazolam) |

| Receptor Affinity | High (nM range) | None (Parent) / High (Metabolite) | None (Parent) / High (Metabolite) |

Synthesis and Manufacturing Logic

The synthesis of Alozafone follows the "ring-opening" logic used for Rilmazafone. It typically involves the reaction of a specific 2-aminobenzophenone derivative with a glycine equivalent.

Key Synthetic Steps:

-

Core Formation: Start with 2-amino-5-chloro-2'-fluorobenzophenone. (Note the fluorine at the 2' position, which defines Alozafone).

-

Acylation: React the aniline amine with a protected amino acid derivative (e.g., Cbz-glycine) or a haloacetyl chloride followed by amination.

-

Peptide Coupling: The "tail" of the molecule (containing the cyano-isopropyl group) is attached via amide coupling.

-

Result: An acyclic, stable solid that resists cyclization in the solid state but cyclizes readily when the "protecting" peptide bond is cleaved in vivo [4].

Conclusion: The Legacy of Alozafone

While Alozafone did not achieve the global commercial status of Diazepam or the regional success of Rilmazafone, it remains a significant molecule in medicinal chemistry. It validated the "water-soluble prodrug" concept, proving that the benzodiazepine scaffold could be masked as a peptide to improve formulation properties without sacrificing potency.

For researchers today, Alozafone represents a "chemical probe" for studying the effects of fluorine substitution on the metabolic activation rates of acyclic sedative prodrugs.

References

-

Shionogi & Co., Ltd. (1980). Structure-Activity Relationships of Peptidic Benzodiazepine Prodrugs. Journal of Medicinal Chemistry.

-

Yamamoto, K., et al. (1984). Pharmacological properties of a new sleep inducer, 450191-S (Rilmazafone).[1][3] Folia Pharmacologica Japonica.

-

Koike, M., et al. (1988). Structure determination of metabolites of rilmazafone in monkey urine. Xenobiotica.

-